N-(2,4-dichlorophenyl)-N'-(4-pyridinylmethyl)urea
Overview
Description
N-(2,4-dichlorophenyl)-N'-(4-pyridinylmethyl)urea is a useful research compound. Its molecular formula is C13H11Cl2N3O and its molecular weight is 296.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0279174 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Health Risks
Exposure Characterization and Health Outcomes : Studies on exposure to dichlorophenols and related chemicals in various populations, including agricultural workers and the general public, have been conducted to understand the potential health risks associated with these compounds. For instance, research on the urinary excretion of specific metabolites like 2,5-dichlorophenol and 3,5,6-trichloro-2-pyridinol provides evidence of exposure among individuals in agricultural settings and the general population, indicating potential health risks such as oxidative stress and inflammation (Watkins et al., 2015; Wei & Zhu, 2016).
Occupational Safety and Monitoring
Biological Monitoring and Worker Safety : Studies focusing on occupational exposures, particularly among agricultural workers handling pesticides, emphasize the importance of biological monitoring to assess exposure levels and implement safety measures. Biological monitoring studies reveal variations in pesticide metabolite levels in urine, highlighting the need for protective equipment and exposure reduction strategies to safeguard worker health (Knopp, 1994; Rohlman et al., 2016).
Environmental Pollution and Impact Assessment
Pesticide Residues and Environmental Health : The presence of pesticide residues in the environment and their metabolites in human urine samples from agricultural regions suggests significant environmental and health implications. Comparative studies between different populations indicate higher exposure levels in agricultural areas, raising concerns about environmental pollution and its effects on human health (Castorina et al., 2010).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-1-2-12(11(15)7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQFPYPROEFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.